Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate
Overview
Description
Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate is a heterocyclic compound with the molecular formula C10H8N2O4S It is a derivative of benzothiophene, a sulfur-containing aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to the desired product with yields ranging from 58% to 96% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve optimizing the microwave-assisted synthesis for larger-scale production. This would include scaling up the reaction, ensuring consistent quality, and implementing safety measures for handling the reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Reduction: Reduction of the nitro group yields methyl 3-amino-1-benzothiophene-2-carboxylate.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological targets, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate: This compound has a trifluoromethyl group instead of a nitro group, which can affect its electronic properties and reactivity.
3-Aminobenzo[b]thiophene derivatives: These compounds share the benzothiophene core but differ in the substituents on the aromatic ring, leading to variations in their chemical and biological properties.
Uniqueness
Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate is unique due to the presence of both an amino and a nitro group on the benzothiophene ring
Properties
IUPAC Name |
methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S/c1-16-10(13)9-8(11)6-3-2-5(12(14)15)4-7(6)17-9/h2-4H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWYTSRBVOQDRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347299 | |
Record name | Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35212-90-9 | |
Record name | Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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